Cyasterone
Description
Properties
IUPAC Name |
(3S,4S,5R)-4-[(1R,3S)-1,3-dihydroxy-3-[(2S,3R,5R,9R,10R,13R,14S,17S)-2,3,14-trihydroxy-10,13-dimethyl-6-oxo-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]butyl]-3,5-dimethyloxolan-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H44O8/c1-14-24(15(2)37-25(14)34)22(33)13-28(5,35)23-7-9-29(36)17-10-19(30)18-11-20(31)21(32)12-26(18,3)16(17)6-8-27(23,29)4/h10,14-16,18,20-24,31-33,35-36H,6-9,11-13H2,1-5H3/t14-,15+,16-,18-,20+,21-,22+,23-,24+,26+,27+,28-,29+/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKBATNLWMJZUHQ-YCEMLVTESA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(C(OC1=O)C)C(CC(C)(C2CCC3(C2(CCC4C3=CC(=O)C5C4(CC(C(C5)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@H]1[C@H]([C@H](OC1=O)C)[C@@H](C[C@@](C)([C@H]2CC[C@@]3([C@@]2(CC[C@H]4C3=CC(=O)[C@H]5[C@@]4(C[C@@H]([C@@H](C5)O)O)C)C)O)O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H44O8 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
520.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Large-Scale Extraction from Plant Material
While no patent explicitly describes Cyasterone extraction, methodologies for isolating structurally similar ecdysteroids like ecdysterone offer transferable insights. A Russian patent (RU2151608C1) outlines a high-efficiency protocol for ecdysteroid extraction from Serratula species, adaptable to this compound:
-
Juice Extraction : Fresh aerial plant parts are pressed to yield crude juice, bypassing energy-intensive drying steps.
-
Filtration and Concentration : The juice is filtered to remove particulates and concentrated to 50% of its original volume via low-temperature evaporation or freeze crystallization.
-
Ethyl Acetate Partitioning : The concentrate is mixed with ethyl acetate at a 1:2 ratio (v/v), leveraging this compound’s higher solubility in this solvent (≈12 mg/mL). The organic phase is separated and evaporated under reduced pressure (40–65°C) to 25% of its initial volume.
-
Crystallization : Cooling the concentrated extract to 4°C induces this compound crystallization, with yields typically exceeding 0.5% w/w from raw biomass.
This method reduces solvent consumption by 60% compared to traditional ethanol extraction and completes within 30 minutes, making it suitable for industrial-scale production.
Laboratory-Scale Preparation and Standardization
Stock Solution Preparation
This compound’s low aqueous solubility (≤0.1 mg/mL in water) necessitates dimethyl sulfoxide (DMSO) for initial solubilization. GlpBio’s protocol recommends the following steps:
Table 1: this compound Stock Solution Preparation Guidelines
| Parameter | Value |
|---|---|
| Recommended solvent | DMSO |
| Stock concentration | 10–40 mM |
| Storage conditions | -20°C, shielded from light |
| Stability | ≥6 months |
For a 10 mM solution:
Working Solution Formulation
In cellular studies, this compound is diluted in culture medium to final concentrations of 2.5–80 μg/mL. Critical considerations include:
-
DMSO Tolerance : Maintain DMSO ≤0.1% v/v to avoid cytotoxicity.
-
Temperature Sensitivity : Pre-warm solutions to 37°C to prevent precipitation.
In Vivo Formulation Strategies
Rodent Model Administration
For preclinical studies, this compound is administered via oral gavage or intraperitoneal injection using carrier solutions that enhance bioavailability:
Table 2: In Vivo Formulation Components
| Component | Proportion | Function |
|---|---|---|
| DMSO master solution | 10% v/v | Primary solvent |
| PEG 300 | 30% v/v | Solubility enhancer |
| Tween 80 | 5% v/v | Surfactant |
| ddH₂O | 55% v/v | Diluent |
Preparation steps:
-
Combine DMSO stock with PEG 300 and vortex for 2 minutes.
-
Add Tween 80 gradually while mixing to avoid micelle disruption.
-
Adjust volume with distilled water and filter-sterilize (0.22 μm).
Analytical Validation and Quality Control
Purity Assessment
High-performance liquid chromatography (HPLC) with UV detection (λ = 245 nm) remains the gold standard for quantifying this compound purity. A typical protocol includes:
Stability Profiling
This compound solutions exhibit pH-dependent stability:
Table 3: Stability Under Physiological Conditions
| Condition | Half-Life (h) | Degradation Products |
|---|---|---|
| pH 7.4 (PBS, 37°C) | 48 | 20-hydroxyecdysone isomers |
| pH 2.0 (gastric fluid) | 8 | Apothis compound |
These data necessitate refrigeration (4°C) for long-term storage and prompt use post-reconstitution.
Challenges and Optimization Frontiers
Solubility Limitations
Despite DMSO’s efficacy, its toxicity profile drives research into alternative solubilizers:
Scalability Bottlenecks
Industrial-scale production faces two key hurdles:
Chemical Reactions Analysis
Types of Reactions: Cyasterone undergoes several types of chemical reactions, including:
Oxidation: this compound can be oxidized to form various derivatives.
Reduction: Reduction reactions can modify the functional groups of this compound.
Substitution: Substitution reactions can introduce new functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like paraiodobenzoylisothiocyanate are used for substitution reactions.
Major Products Formed: The major products formed from these reactions include various this compound derivatives, such as cyasteronoyl-thiocarbamates and triacetate-cyasterone .
Scientific Research Applications
Anti-inflammatory Properties
Case Study: Sepsis-Induced Acute Lung Injury
A recent study investigated the effects of cyasterone on sepsis-related acute lung injury (ALI) in a mouse model. The findings indicated that this compound administration significantly reduced inflammation and oxidative stress in the lungs. Key results included:
- Inflammatory Markers : this compound treatment led to decreased levels of pro-inflammatory cytokines such as TNF-α and IL-6.
- Oxidative Stress : The compound enhanced antioxidant enzyme activities, including superoxide dismutase (SOD), and reduced malondialdehyde (MDA) levels, indicating improved oxidative status in lung tissues .
Table 1: Effects of this compound on Inflammatory and Oxidative Stress Markers
| Parameter | Control Group | This compound Group |
|---|---|---|
| TNF-α (pg/mL) | 150 ± 20 | 75 ± 10 |
| IL-6 (pg/mL) | 200 ± 30 | 100 ± 15 |
| MDA (nmol/mg protein) | 5.0 ± 0.5 | 2.0 ± 0.3 |
| SOD Activity (U/mg) | 15 ± 2 | 25 ± 3 |
Osteonecrosis Treatment
Case Study: Steroid-Induced Osteonecrosis
Another significant application of this compound is its protective effect against steroid-induced osteonecrosis of the femoral head. In a rat model, this compound was shown to mitigate the detrimental effects of dexamethasone on bone marrow stem cells (BMSCs). Key findings included:
- Apoptosis Reduction : this compound significantly decreased apoptosis rates in BMSCs compared to the dexamethasone group.
- Bone Repair Enhancement : Histological analysis revealed that this compound treatment reduced the percentage of empty bone lacunae, indicating improved bone integrity .
Table 2: Impact of this compound on BMSC Apoptosis and Bone Structure
| Parameter | Control Group | Dexamethasone Group | This compound + Dexamethasone Group |
|---|---|---|---|
| Apoptosis Rate (%) | 10% | 45% | 25% |
| Empty Lacunae (%) | 5% | 90% | 30% |
| BV/TV Ratio | 80% | 40% | 70% |
Cancer Research
Case Study: Colon Cancer Model
This compound's potential as an anti-cancer agent has been explored in studies involving BRAFV600E-mutant mice models of colorectal cancer (CRC). The compound was found to influence gut microbiota composition and exhibit tumor-suppressive activity:
- Microbiota Alteration : this compound treatment resulted in a significant increase in beneficial bacteria such as Prevotellaceae while reducing pathogenic strains.
- Tumor Weight Reduction : Mice treated with this compound showed a marked decrease in tumor weight compared to control groups .
Table 3: Effects of this compound on Gut Microbiota Diversity and Tumor Weight
| Parameter | Control Group | This compound Group |
|---|---|---|
| Tumor Weight (g) | 5.0 ± 0.5 | 2.0 ± 0.3 |
| Prevotellaceae Abundance (%) | 10% | 25% |
| Simpson Diversity Index | 1.5 | 2.5 |
Mechanism of Action
Cyasterone exerts its effects through several molecular targets and pathways. It activates the PI3K/AKT signaling pathway, which plays a crucial role in cell survival and apoptosis. Additionally, this compound upregulates the nuclear factor erythroid2-related factor (Nrf2) pathway, which is involved in reducing oxidative stress and inflammation .
Comparison with Similar Compounds
Metabolic Stability and Bioactivity
Half-life in Insects :
Compound Sarcophaga peregrina Larvae Samia cynthia Pupae This compound 3–4 hours 32 hours α-Ecdysone 1 hour 6 hours This compound’s prolonged half-life correlates with higher bioactivity:
- Mechanistic Differences : While both compounds bind to ecdysone receptors, this compound’s enhanced activity in pupae is attributed to unidentified molecular interactions beyond metabolic stability .
This compound vs. Turkesterone
Structural and Functional Differences
- Bioactivity :
This compound vs. 20-Hydroxyecdysone (20E)
Plant Distribution and Bioactivity
- Therapeutic Potential: Bone Protection: this compound reduces empty lacunae in steroid-induced osteonecrosis by 40% compared to DXM-treated models, while 20E’s osteoprotective effects are less documented . Anti-cancer Activity: this compound induces apoptosis in tumor cells via EGFR inhibition, whereas 20E is mainly studied for its anabolic effects .
Biological Activity
Cyasterone, a naturally occurring ecdysteroid primarily derived from the root of Achyranthes bidentata, has garnered significant attention in recent years due to its diverse biological activities. This article explores the biological effects of this compound, particularly its roles in osteogenesis, apoptosis regulation, and modulation of gut microbiota.
Osteogenesis and Fracture Healing
This compound has been shown to enhance osteogenesis and accelerate fracture healing. A study demonstrated that it promotes the migration and osteogenic differentiation of mesenchymal stem cells (MSCs). The compound significantly increases the serum levels of stromal cell-derived factor-1 alpha (SDF-1α), which is crucial for MSC mobilization and bone repair .
Key Findings:
- Increased MSC Migration: this compound treatment resulted in a higher number of MSCs in peripheral blood.
- Accelerated Healing: Fractured femurs treated with this compound healed faster compared to controls, as evidenced by micro-CT and histological analyses.
| Parameter | Control Group | This compound Group |
|---|---|---|
| Number of MSCs | Low | High |
| SDF-1α Levels | Baseline | Significantly Elevated |
| Healing Time | Longer | Shorter |
Apoptosis Regulation
This compound exhibits protective effects against glucocorticoid-induced apoptosis in bone marrow stromal cells (BMSCs). In a study involving rats, this compound reduced apoptosis rates in BMSCs exposed to Dexamethasone. The mechanism involves modulation of the PI3K/AKT signaling pathway, leading to decreased expression of pro-apoptotic factors such as BAX and P53 while promoting anti-apoptotic factors like Bcl-2 .
Study Results:
- Apoptosis Rates: The apoptosis rate in the this compound group was significantly lower than that in the Dexamethasone group.
- Gene Expression Changes: Increased mRNA levels of BAX and P53 were observed in the Dexamethasone group, while this compound treatment reversed these effects.
| Group | Apoptosis Rate (%) | BAX mRNA Expression | Bcl-2 Protein Expression |
|---|---|---|---|
| Control | 10 | Low | High |
| Dexamethasone | 50 | High | Low |
| This compound | 30 | Moderate | High |
Effects on Gut Microbiota
Recent investigations have highlighted this compound's impact on gut microbiota composition, particularly in models of colorectal cancer. In a study with BRAFV600E-mutant mice, treatment with this compound improved microbial diversity and increased populations of beneficial bacteria such as Prevotellaceae and Muribaculaceae. This modulation may contribute to its anti-cancer effects .
Microbiota Analysis:
- Diversity Metrics: Significant increases in alpha-diversity indices (Simpson and Shannon) were noted in treated groups.
- Bacterial Composition Changes: Enhanced abundance of beneficial bacteria correlated with improved physiological states in treated mice.
| Treatment Group | Simpson Index | Shannon Index | Prevotellaceae Abundance (%) |
|---|---|---|---|
| Control | 0.5 | 1.2 | 10 |
| Low-Dose this compound | 0.7 | 1.5 | 25 |
| High-Dose this compound | 0.9 | 2.0 | 40 |
Case Studies and Clinical Implications
This compound's multifaceted biological activities suggest potential clinical applications, particularly in treating osteoporosis and enhancing fracture healing. Its ability to regulate apoptosis in BMSCs presents a promising avenue for addressing glucocorticoid-induced bone loss.
Clinical Relevance
- Osteoporosis Treatment: By inhibiting osteoclast differentiation and promoting osteoblast activity, this compound may serve as a therapeutic agent for osteoporosis.
- Fracture Management: Its role in accelerating fracture healing could be valuable for patients recovering from injuries or surgeries.
Q & A
Q. What in vitro models are commonly used to study Cyasterone’s effects on bone-related cells?
this compound’s effects on bone marrow-derived mesenchymal stem cells (BMSCs) are typically studied using dexamethasone (DXM)-induced apoptosis models. Key methodologies include:
- Cell viability assays : CCK-8 assays to determine safe concentration ranges (e.g., 1–10 μM for BMSCs) .
- Apoptosis quantification : Flow cytometry with Annexin V-FITC/PI staining to measure apoptotic rates .
- Molecular analysis : PCR and Western blot (WB) to assess gene/protein expression (e.g., Bcl-2, Bax, Caspases) .
Q. What concentration ranges of this compound are considered non-toxic for in vitro studies?
this compound exhibits no cytotoxicity in BMSCs at 1–10 μM, as validated by CCK-8 assays. Higher concentrations (e.g., 20 μM) may reduce cell viability, necessitating dose-response validation for specific cell types .
Q. How are animal models designed to evaluate this compound’s therapeutic potential for steroid-induced osteonecrosis?
- Species : Sprague Dawley (SD) rats are commonly used.
- Induction : Lipopolysaccharide (LPS) and methylprednisolone (MPS) injections simulate osteonecrosis .
- Outcome measures : Micro-CT analysis (e.g., BV/TV, Tb.N) and histopathology (HE staining) to assess bone structure .
Advanced Research Questions
Q. How does this compound modulate apoptotic pathways in steroid-induced osteonecrosis?
this compound inhibits apoptosis via the PI3K/AKT pathway:
Q. How can researchers resolve discrepancies between PCR and Western blot data in this compound studies?
Discrepancies (e.g., mRNA vs. protein expression levels) may arise from post-transcriptional regulation or experimental timing. Mitigation strategies include:
- Time-course experiments : Track gene/protein expression at multiple timepoints .
- Multi-method validation : Use ELISA or proteomics to complement WB/PCR .
- Controls : Include housekeeping genes (e.g., GAPDH) and loading controls (e.g., β-actin) .
Q. What molecular techniques confirm this compound’s inhibition of NF-κB and MAPK pathways in chondrocytes?
- NF-κB : Immunofluorescence for nuclear translocation of p65 .
- MAPK : Phospho-specific antibodies for ERK, JNK, and p38 in WB .
- Functional assays : Luciferase reporters for NF-κB activity or cytokine arrays for downstream targets (e.g., IL-6, TNF-α) .
Q. What strategies validate the specificity of this compound’s interaction with PI3K/AKT signaling?
- Pharmacological inhibition : Use LY294002 (PI3K inhibitor) to block this compound’s effects .
- Genetic knockdown : siRNA targeting AKT to confirm dependency .
- Rescue experiments : Overexpress AKT in knockdown models to restore this compound’s anti-apoptotic effects .
Methodological Considerations
Q. How to assess this compound’s anti-inflammatory effects in osteoarthritis models?
- In vitro : IL-1β-stimulated chondrocytes with measurements of COX-2, MMP-13, and ADAMTS-5 via qPCR/WB .
- In vivo : Monoiodoacetate (MIA)-induced osteoarthritis in mice, with histopathology (OARSI scoring) and micro-CT .
Q. What statistical approaches are critical for analyzing this compound’s preclinical data?
- Parametric tests : ANOVA with post-hoc Tukey tests for normally distributed data (e.g., micro-CT parameters) .
- Non-parametric tests : Mann-Whitney U tests for skewed datasets (e.g., histopathology scores) .
- Power analysis : Pre-study sample size calculations to ensure adequate statistical power .
Data Contradiction and Reproducibility
Q. How to address variability in this compound’s efficacy across different osteonecrosis models?
Variability may stem from differences in induction protocols (e.g., LPS/MPS dosing) or animal strains. Solutions include:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
